molecular formula C17H28Cl2O2 B14624539 Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate CAS No. 57821-45-1

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate

Katalognummer: B14624539
CAS-Nummer: 57821-45-1
Molekulargewicht: 335.3 g/mol
InChI-Schlüssel: JCWMKRSAUYGVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound with a complex structure It is characterized by the presence of chlorine atoms, multiple methyl groups, and a diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through multiple steps. One common method involves the reaction of citral with isopropenyl methyl ether and ethoxyacetylene. The overall yield of the product from citral is approximately 31% over six stages of synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and other advanced techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Chlorine atoms can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets and pathways. The presence of chlorine atoms and the diene system allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

57821-45-1

Molekularformel

C17H28Cl2O2

Molekulargewicht

335.3 g/mol

IUPAC-Name

ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C17H28Cl2O2/c1-6-21-16(20)12-14(3)9-7-8-13(2)10-11-15(18)17(4,5)19/h7,9,12-13,15H,6,8,10-11H2,1-5H3

InChI-Schlüssel

JCWMKRSAUYGVNI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C)C=CCC(C)CCC(C(C)(C)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.